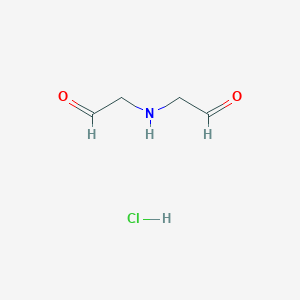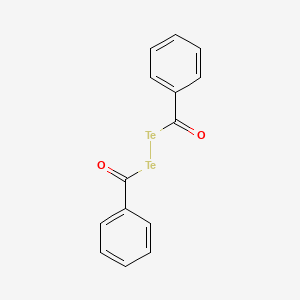
Te-benzoyltellanyl benzenecarbotelluroate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Te-benzoyltellanyl benzenecarbotelluroate is an organotellurium compound with the molecular formula C₁₄H₁₀O₂Te₂ It is characterized by the presence of tellurium atoms bonded to benzoyl and benzenecarbotelluroate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Te-benzoyltellanyl benzenecarbotelluroate typically involves the reaction of tellurium-containing reagents with benzoyl chloride and benzenecarbotelluroate precursors. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium atoms. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Te-benzoyltellanyl benzenecarbotelluroate undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzenecarbotelluroate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction may produce tellurium metal or lower oxidation state tellurium compounds. Substitution reactions can result in a variety of substituted benzoyltellanyl and benzenecarbotelluroate derivatives.
Scientific Research Applications
Te-benzoyltellanyl benzenecarbotelluroate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Te-benzoyltellanyl benzenecarbotelluroate involves its interaction with molecular targets and pathways within biological systems. The tellurium atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar chemical properties.
Benzoyl telluride: A related compound with a single tellurium atom bonded to a benzoyl group.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties but potential overlapping applications.
Uniqueness
Te-benzoyltellanyl benzenecarbotelluroate is unique due to its specific combination of benzoyl and benzenecarbotelluroate groups bonded to tellurium atoms. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
113659-98-6 |
|---|---|
Molecular Formula |
C14H10O2Te2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
Te-benzoyltellanyl benzenecarbotelluroate |
InChI |
InChI=1S/C14H10O2Te2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
CCZJXQFVZJFXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[Te][Te]C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
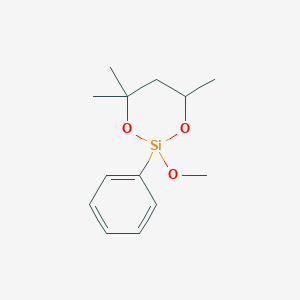

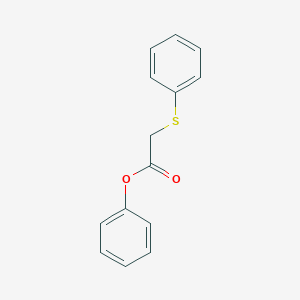
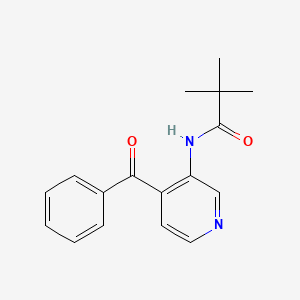
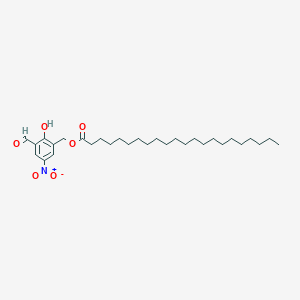
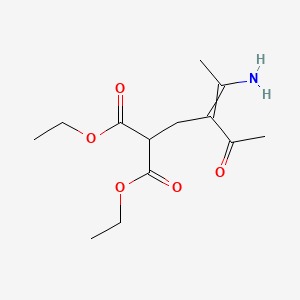
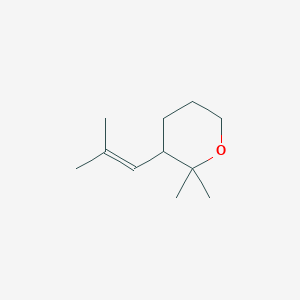
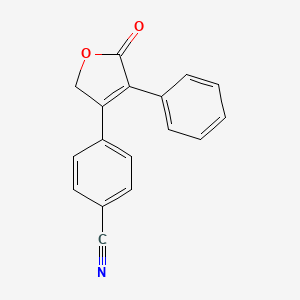

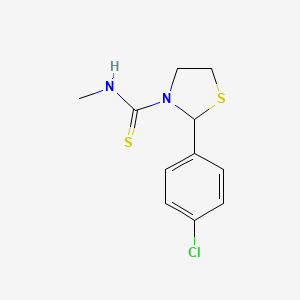
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
